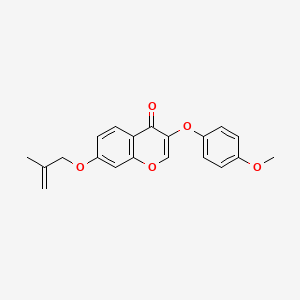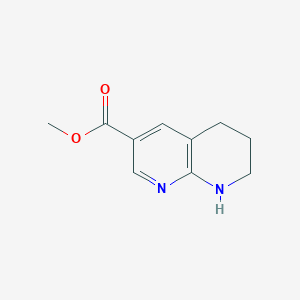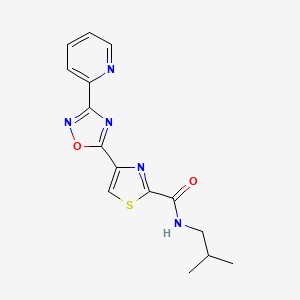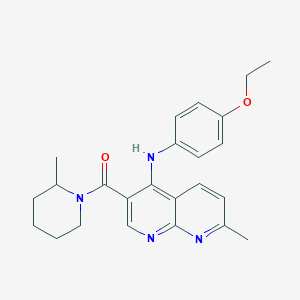
3-(4-methoxyphenoxy)-7-((2-methylallyl)oxy)-4H-chromen-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-methoxyphenoxy)-7-((2-methylallyl)oxy)-4H-chromen-4-one, also known as Hesperetin, is a flavonoid found in citrus fruits such as oranges, lemons, and grapefruits. Hesperetin has been shown to have various biological activities, including anti-inflammatory, antioxidant, and anticancer effects.
Applications De Recherche Scientifique
Antibacterial Effects
One of the primary scientific research applications of compounds related to 3-(4-methoxyphenoxy)-7-((2-methylallyl)oxy)-4H-chromen-4-one is in the area of antibacterial activity. Behrami and Dobroshi (2019) synthesized compounds closely related to this compound and evaluated their antibacterial activity against bacterial strains such as Staphylococcus aureus, E. coli, and Bacillus cereus. Their findings indicated significant bacteriostatic and bactericidal activity at concentrations of 2mg/ml, 3mg/ml, and 5mg/ml, suggesting potential use in developing antibacterial agents (Behrami & Dobroshi, 2019).
Synthesis and Characterization
Another area of research is the synthesis and characterization of derivatives and analogs of this compound for various applications. Pelter, Hussain, Smith, and Ward (1997) described a unique process involving phenolic oxidation to synthesize 8a-methoxy-2H,6H-chromen-6-ones, which are structurally related to this compound. This process highlights the potential for creating various derivatives for further applications in scientific research (Pelter, Hussain, Smith, & Ward, 1997).
Novel Applications in Catalysis
Research also explores the use of related compounds in novel catalytic systems. Alonzi, Bracciale, Broggi, Lanari, Marrocchi, Santarelli, and Vaccaro (2014) investigated the use of polystyrene-supported TBD catalysts in the Michael addition for the synthesis of Warfarin and its analogues. This research points to the utility of this compound related compounds in developing new catalytic processes, potentially enhancing the efficiency of chemical syntheses (Alonzi et al., 2014).
Propriétés
IUPAC Name |
3-(4-methoxyphenoxy)-7-(2-methylprop-2-enoxy)chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O5/c1-13(2)11-23-16-8-9-17-18(10-16)24-12-19(20(17)21)25-15-6-4-14(22-3)5-7-15/h4-10,12H,1,11H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQGMXQDFYCCHHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)COC1=CC2=C(C=C1)C(=O)C(=CO2)OC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Isopropyl-2-(2-phenylacetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2969175.png)

![2-Amino-2-[3-(3-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2969177.png)



![1-Ethyl-5-[(4-fluorosulfonyloxyphenyl)carbamoyl]pyrazole](/img/structure/B2969181.png)
![1-(2,4-dichlorophenyl)-N-(2-methoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2969184.png)

![N-[4-(4-Tert-butylphenyl)-1,3-thiazol-2-yl]-2-chloroacetamide;hydrochloride](/img/structure/B2969187.png)


![2-(8-Methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B2969192.png)